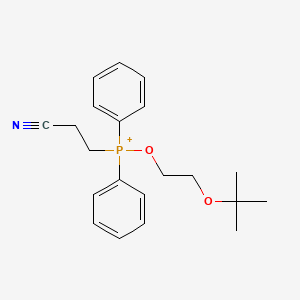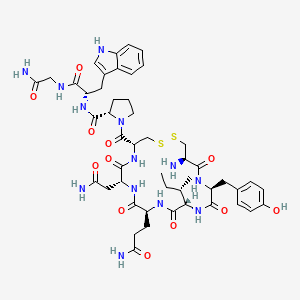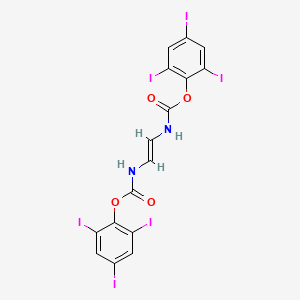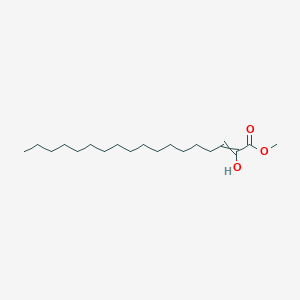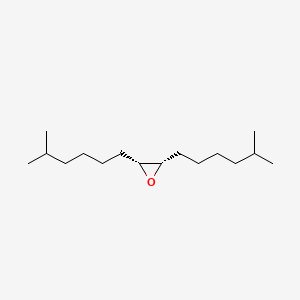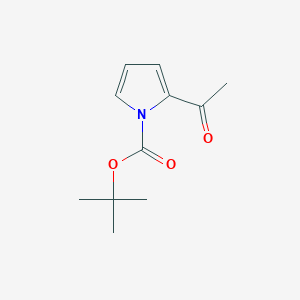
Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The structure of this compound includes a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, along with an acetic acid moiety and a heptyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid with heptyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzodioxole ring .
Applications De Recherche Scientifique
Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. For example, as a COX inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The benzodioxole ring structure is crucial for its binding affinity and selectivity towards the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid derivatives: Compounds such as 3,4-(methylenedioxy)phenylacetic acid and its esters.
Benzodioxole derivatives: Compounds like piperonyl butoxide and safrole, which also contain the benzodioxole ring structure.
Uniqueness
Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptyl group and the acetic acid moiety enhances its lipophilicity and potential bioactivity compared to other benzodioxole derivatives .
Propriétés
Numéro CAS |
74024-88-7 |
|---|---|
Formule moléculaire |
C17H26O5 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C15H22O3.C2H4O2/c1-3-4-5-6-7-10-15(2)17-13-9-8-12(16)11-14(13)18-15;1-2(3)4/h8-9,11,16H,3-7,10H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
YNEMVCTYYKWTPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1(OC2=C(O1)C=C(C=C2)O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


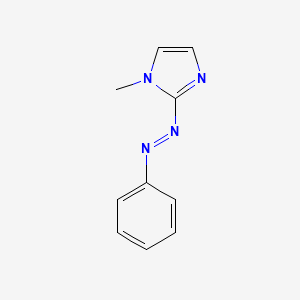
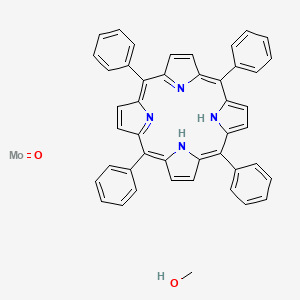


![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
